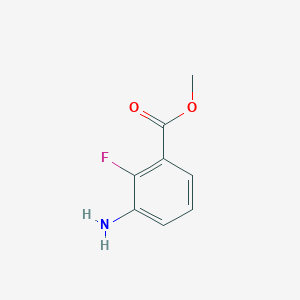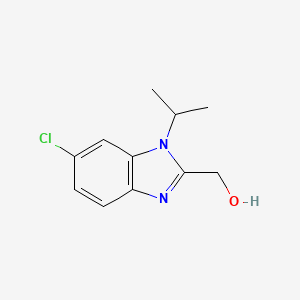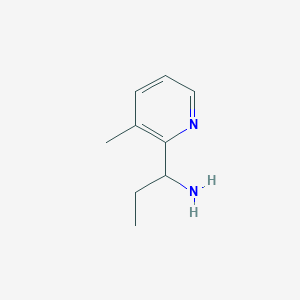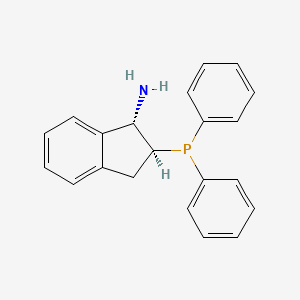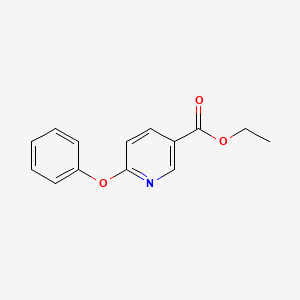
Ethyl 6-phenoxynicotinate
Vue d'ensemble
Description
Ethyl 6-phenoxynicotinate is a chemical compound with the molecular formula C14H13NO3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 13 hydrogen atoms, and 3 oxygen atoms . The molecular weight is 243.26 .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Ethyl 6-phenoxynicotinate is involved in various chemical syntheses and transformations. A study described the use of ethyl 2-methyl-2,3-butadienoate in [4 + 2] annulation reactions to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields, indicating its role in generating complex molecular structures (Zhu et al., 2003).
- Another study synthesized phenoxydifluoromethyl substituted nitrogen heterocycles from ethyl 4,4-difluoro-4-phenoxyacetoacetate, showcasing its application in creating biologically active heterocycles (Solodukhin et al., 2004).
Biological and Antioxidant Properties
- This compound derivatives are investigated for their antioxidant properties. Studies on walnut kernels and Monotheca buxifolia fruit demonstrated the isolation of phenolic compounds with significant antioxidant activities, where ethyl acetate fractions showed considerable DPPH scavenging activities, suggesting a potential role in natural antioxidant sources (Zhang et al., 2009); (Jan et al., 2013).
- The use of ethyl lactate, similar in structure to this compound, for extracting bioactive compounds from plants like Cytisus scoparius, also highlights the role of such compounds in extracting and stabilizing bioactive phenolic compounds with antioxidant activities (Lores et al., 2015).
Antimicrobial and Molecular Synthesis
- This compound and its derivatives show promise in antimicrobial activities. The synthesis of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, involving ethyl [2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetate, showed significant activity against various bacteria and fungi, indicating its utility in creating antimicrobial agents (Salahuddin et al., 2017).
Materials Science and Industrial Applications
- In materials science, this compound derivatives are used in organic solar cells. The synthesis of small molecules involving ethyl units showed a power conversion efficiency of over 8%, demonstrating the compound's relevance in the field of renewable energy and materials science (Ni et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 6-phenoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-17-14(16)11-8-9-13(15-10-11)18-12-6-4-3-5-7-12/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHZAJVQDVDJPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



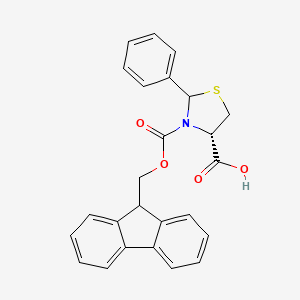
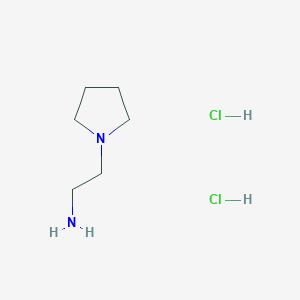
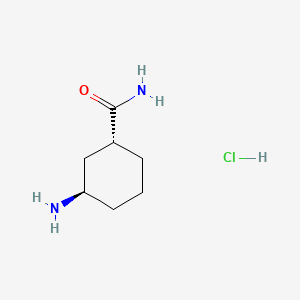

![{3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine](/img/structure/B1391416.png)
![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonyl chloride](/img/structure/B1391417.png)
![(R)-2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B1391419.png)
![Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate](/img/structure/B1391420.png)
